hemoglobin Leu
Description
Properties
CAS No. |
144058-43-5 |
|---|---|
Molecular Formula |
C15H29N3O6S2 |
Synonyms |
hemoglobin Leu |
Origin of Product |
United States |
Genetic Basis and Molecular Pathogenesis of Leucine Associated Hemoglobinopathies
Globin Gene Architecture and Regulatory Elements in Normal Hemoglobin Synthesis
The human globin genes are arranged in two main clusters: the alpha-globin cluster on chromosome 16 and the beta-globin cluster on chromosome 11. These clusters contain several genes that are expressed at different developmental stages, ensuring appropriate oxygen transport throughout life. bloodresearch.or.krnih.gov
Alpha-Globin Gene Cluster (HBA1, HBA2)
The alpha-globin gene cluster, located on the short arm of chromosome 16 (16p13.3), contains three functional alpha-like globin genes: the embryonic zeta (HBZ) gene and two highly similar adult alpha-globin genes, HBA1 and HBA2. bloodresearch.or.krnih.gov These genes are arranged in the order of their developmental expression. bmbreports.orgresearchgate.net Expression of the alpha-globin genes is controlled by several distant cis-acting regulatory elements, including a cluster of multispecies conserved sequences (MCS-R1, -R2, -R3, and -R4) located approximately 30-70 kb upstream of the gene cluster. bloodresearch.or.krresearchgate.net MCS-R2, also known as HS-40, is considered a crucial enhancer for alpha-globin gene expression. bloodresearch.or.krbmbreports.orgresearchgate.net
Beta-Globin Gene Cluster (HBB)
The beta-globin gene cluster resides on the short arm of chromosome 11 (11p15.4) and contains five functional beta-like globin genes: the embryonic epsilon (HBE) gene, two fetal gamma (HBG1 and HBG2) genes, and the adult delta (HBD) and beta (HBB) genes. bloodresearch.or.krnih.gov Similar to the alpha cluster, these genes are arranged according to their developmental expression pattern. bloodresearch.or.krresearchgate.net The regulation of the beta-globin gene cluster is primarily mediated by a powerful locus control region (LCR) located upstream of the genes. bloodresearch.or.krresearchgate.netpsu.edu The LCR consists of multiple DNase I hypersensitive sites (HS) that act as enhancers, regulating the temporal and spatial expression of the beta-like globin genes during development. bmbreports.orgresearchgate.netpsu.edu
Transcription and Post-Transcriptional Processing of Globin mRNA
Globin gene expression begins with transcription, where the DNA sequence of the globin genes is transcribed into precursor messenger RNA (pre-mRNA) in the nucleus. khanacademy.org This pre-mRNA undergoes several crucial post-transcriptional processing steps to become mature mRNA before being exported to the cytoplasm for translation. khanacademy.orgcambridge.orgslideshare.net These steps include the addition of a 5' cap, splicing to remove non-coding introns and ligate coding exons, and the addition of a poly(A) tail at the 3' end. khanacademy.orgcambridge.orgslideshare.net These modifications are essential for mRNA stability, nuclear export, and efficient translation into globin proteins. cambridge.orgslideshare.net Mutations affecting splicing signals or polyadenylation signals can lead to reduced or absent globin chain synthesis, contributing to conditions like thalassemia. researchgate.netcambridge.org
Molecular Mechanisms of Leucine-Involving Mutations
Mutations affecting leucine (B10760876) residues or leucine codons within the globin genes can lead to the synthesis of abnormal hemoglobin variants. Leucine is a hydrophobic amino acid, and its substitution by other amino acids, or alterations in codons specifying leucine, can significantly impact the structure, stability, and function of the hemoglobin molecule. dynamed.com
Analysis of Specific Point Mutations Leading to Leucine Substitutions
Point mutations, which involve a single nucleotide change, can result in the substitution of one amino acid for another (missense mutations). pressbooks.pubjaypeedigital.comditki.comberkeley.edu When these mutations affect codons for leucine, they can lead to a variety of hemoglobin variants. The consequences of such substitutions depend on the location of the leucine residue in the protein and the nature of the substituting amino acid. For example, replacing a hydrophobic leucine with a hydrophilic or charged amino acid in the interior of the protein or at subunit interfaces can disrupt protein folding, stability, or subunit interactions. dynamed.com
Several types of leucine substitutions have been observed in hemoglobin variants:
Leu→Pro: Proline is an imino acid that introduces a rigid kink in the polypeptide chain, disrupting alpha-helical structures. Substituting leucine with proline can severely destabilize the globin chain. Hemoglobin Sabine (β91 Leu→Pro) is a known example of an unstable hemoglobin variant resulting from this substitution, leading to hemolytic anemia. nih.gov Other examples include Hb Agrinio (α29 Leu→Pro), Hb Quon Sze (α125 Leu→Pro), and Hb Tunis-Bizerte (α129 Leu→Pro), which are also highly unstable. psu.edu
Leu→His: Substitution of leucine with histidine, a charged amino acid, can alter the local environment and potentially affect heme binding or subunit interactions, depending on the position.
Leu→Val: Both leucine and valine are hydrophobic amino acids. A Leu→Val substitution might be considered a more conservative change compared to substitution with a charged or helix-breaking residue. However, even conservative substitutions can sometimes affect protein packing and stability.
Arg→Leu: Replacing a positively charged arginine with a hydrophobic leucine can significantly alter the charge distribution and hydrophobic core of the protein, potentially leading to instability or altered function.
Phe→Leu: Both phenylalanine and leucine are hydrophobic. This substitution might have less severe consequences than changes involving amino acids with different properties, but it can still affect protein packing. Hb Hirosaki (alpha-2 43 Phe > Leu) is an example of an unstable hemoglobin variant. dynamed.com
Pro→Leu: Replacing a helix-breaking proline with leucine, which prefers alpha-helical structures, could potentially stabilize a region or, depending on the context, disrupt a necessary turn or kink.
Val→Leu: Similar to Leu→Val, this is a substitution between two hydrophobic amino acids. While often considered conservative, the difference in side chain size and shape can still impact protein structure and function. Hemoglobin Terre Haute (beta-106 Val > Leu) is an unstable variant. dynamed.com
Research findings on specific missense mutations involving leucine substitutions highlight the diverse effects on hemoglobin stability and function. Mass spectrometry is a technique used to identify single amino acid substitutions in hemoglobin variants by analyzing the mass changes in globin chains or peptides. mdpi.comlcms.cz
Here is a table summarizing some examples of hemoglobin variants with leucine substitutions:
| Hemoglobin Variant | Globin Chain | Position | Original Amino Acid | Substituted Amino Acid | Mutation Type | Clinical Significance / Effect | Source |
| Hb Sabine | Beta | 91 | Leucine | Proline | Missense | Moderately severe hemolytic anemia, unstable | nih.gov |
| Hb Agrinio | Alpha | 29 | Leucine | Proline | Missense | Highly unstable | psu.edu |
| Hb Quon Sze | Alpha | 125 | Leucine | Proline | Missense | Highly unstable | psu.edu |
| Hb Tunis-Bizerte | Alpha | 129 | Leucine | Proline | Missense | Highly unstable | psu.edu |
| Hb Hirosaki | Alpha-2 | 43 | Phenylalanine | Leucine | Missense | Unstable | dynamed.com |
| Hb Terre Haute | Beta | 106 | Valine | Leucine | Missense | Unstable | dynamed.com |
Characterization of Frameshift Mutations, Deletions, and Insertions Affecting Leucine Codons
Frameshift mutations, deletions, and insertions can also affect leucine codons and lead to abnormal globin chains. These mutations involve the addition or removal of nucleotides in the DNA sequence that are not in multiples of three, thereby shifting the reading frame during translation. pressbooks.pubberkeley.edunih.govresearchgate.net This shift results in a completely altered amino acid sequence downstream of the mutation and often introduces a premature stop codon, leading to a truncated protein. pressbooks.pubberkeley.edunih.govresearchgate.netnih.gov
If a frameshift, deletion, or insertion occurs within or affects a codon that would normally encode leucine, it can have several consequences:
Altered downstream sequence: The amino acid sequence following the mutation will be completely different from the normal sequence, potentially including or excluding leucine residues in altered positions.
Premature termination: Frameshift mutations frequently introduce a premature stop codon, resulting in a shortened globin chain that is often unstable and rapidly degraded. pressbooks.pubresearchgate.netnih.gov
Elongated chains: In some cases, a mutation near the normal stop codon can cause readthrough, leading to an elongated globin chain with additional amino acids at the C-terminus. psu.edunih.gov
Deletions or insertions of nucleotides in multiples of three, while not causing a frameshift, can still result in the deletion or insertion of one or more amino acids, including leucine, which can affect protein structure and function. pressbooks.pubnih.gov
Research on frameshift mutations affecting globin genes demonstrates their impact on protein structure and stability. For example, deletions leading to frameshifts in the alpha1-globin gene have been shown to create premature termination codons and result in truncated, unstable alpha-globin variants. nih.gov
Impact of Genetic Lesions on Globin Chain Synthesis and mRNA Stability
Genetic lesions affecting the globin genes, including point mutations, deletions, or insertions, can significantly impact the synthesis and stability of globin chains. In the context of leucine-associated hemoglobinopathies, these lesions often involve substitutions of or by leucine residues, or mutations at sites critical for proper protein folding and stability, where leucine residues play structural roles.
Quantitative Alterations in Globin Chain Production
Mutations within the globin genes can lead to quantitative deficiencies in the production of specific globin chains, a hallmark of thalassemia syndromes. While some leucine-associated variants are primarily structural, the resulting unstable protein can be rapidly degraded, effectively leading to a quantitative deficit of functional hemoglobin. For instance, unstable hemoglobin variants, including some with leucine substitutions, are synthesized normally but may be barely detectable or undetectable in hemolysate due to their extreme instability and rapid destruction. idrblab.cn This hyper-instability prevents their incorporation into stable hemoglobin tetramers. idrblab.cn The clinical presentation of such hyperunstable variants can mimic severe thalassemia. idrblab.cn
Specific leucine substitutions have been implicated in unstable hemoglobin variants. Hemoglobin Genova (beta-28 [B10] leucine > proline) is an example of an unstable hemoglobin variant where the substitution of leucine by proline disrupts the packing and stabilization of the hydrophobic interior of the beta-globin subunit, leading to altered structure and intracellular precipitation. dynamed.compsu.edu Similarly, Hemoglobin Mizuho (beta 68 [E12] leucine to proline) is a rare unstable variant associated with severe hemolytic anemia, where the leucine to proline substitution at beta 68 (E12) distorts the tertiary structure of the beta-chains, leading to serious instability of the hemoglobin molecule. ekb.egdrugbank.comnih.gov
Quantitative assessment of globin chain synthesis, often performed by in vitro labeling of newly synthesized globin chains with tritiated leucine, can reveal imbalances in alpha- to beta-globin chain production in hemoglobinopathies. wikipedia.org While this technique is not specific to leucine-associated variants, it is a fundamental method for assessing the quantitative impact of any globin gene mutation on protein synthesis. Studies on variants like Hemoglobin Évora (alpha2-35, Ser->Pro), although not a leucine substitution, utilized in vitro labeling with [³H]-leucine to demonstrate the absence of a detectable variant hemoglobin, consistent with hyper-instability of the mutant globin chain or Hb. nih.govox.ac.uk
Gene-Gene Interactions within the Globin Loci and with Other Genetic Modifiers
The clinical severity of hemoglobinopathies, including those involving leucine-associated variants, is often influenced by interactions between different genetic factors. These interactions can occur within the globin gene clusters or involve genes located elsewhere in the genome.
Co-inheritance of alpha-thalassemia is a significant genetic modifier in beta-hemoglobinopathies, including sickle cell disease and beta-thalassemia. guidetopharmacology.orgepa.govwikipedia.org Alpha-thalassemia, characterized by reduced alpha-globin chain synthesis, can ameliorate the severity of beta-thalassemia by decreasing the imbalance between alpha- and beta-globin chains. wikipedia.org Similarly, in sickle cell anemia, co-inherited alpha-thalassemia reduces the mean cell hemoglobin S concentration, thereby reducing the likelihood of hemoglobin S polymerization and its associated complications. wikipedia.org The impact of co-inherited alpha-thalassemia on the phenotype of individuals with leucine-associated beta-globin variants would depend on the specific variant and its primary molecular mechanism. If the leucine variant causes a quantitative deficiency or instability of the beta-globin chain, co-inherited alpha-thalassemia could potentially reduce the alpha-globin excess and modify the clinical presentation.
Another major genetic modifier is the ability to produce fetal hemoglobin (HbF, α2γ2) in adulthood. guidetopharmacology.orgepa.govwikipedia.org Elevated levels of HbF can significantly ameliorate the severity of both beta-thalassemia and sickle cell disease by substituting for the deficient or abnormal beta-globin chains and inhibiting the polymerization of sickle hemoglobin, respectively. wikipedia.org Genetic determinants of HbF production, located both within and outside the beta-globin gene cluster, have been identified. wikipedia.orgfishersci.sepic.int These include polymorphisms in the BCL11A, HBS1L-MYB intergenic region, and the γ-globin gene promoters. fishersci.sepic.int The interaction between these HbF modifiers and leucine-associated hemoglobin variants would influence the clinical outcome; individuals with leucine variants who also inherit genetic factors favoring high HbF production may experience a milder disease phenotype. pic.int
Structural Aberrations Induced by Leucine Substitutions in Hemoglobin
Conformational Changes within Individual Globin Subunits
Single amino acid substitutions can alter the protein's secondary and tertiary structure, influencing its function and activity ontosight.ai.
Disruption of Alpha-Helical and Beta-Sheet Secondary Structures
Hemoglobin's structure is predominantly alpha-helical, with about 75% of the molecule consisting of alpha helices nih.gov. The precise arrangement of these helices and connecting loops forms the globin fold nih.gov. Leucine (B10760876) substitutions can disrupt this secondary structure. For instance, the substitution of leucine by proline is particularly disruptive because proline is an imino acid that introduces a rigid kink in the polypeptide chain, breaking helices dynamed.comscielo.br. Hemoglobin variants like Hemoglobin Southampton (β106 Leu→Pro) demonstrate this, where the leucine to proline substitution disrupts the alpha helix in the beta-chain scielo.br.
Data Table 1: Examples of Leucine Substitutions Affecting Secondary Structure
| Hemoglobin Variant | Position (Chain/Helix) | Original Amino Acid | Substituted Amino Acid | Observed Effect on Secondary Structure | Source |
| Hemoglobin Southampton | β106 (G8) | Leucine | Proline | Disrupts alpha helix in beta-chain | scielo.br |
| Hemoglobin Genova | β28 (B10) | Leucine | Proline | Disruption of globin protein folding | dynamed.com |
Alterations in Tertiary Structure and Folding Pathways
Data Table 2: Examples of Leucine Substitutions Affecting Tertiary Structure
| Hemoglobin Variant | Position (Chain/Helix) | Original Amino Acid | Substituted Amino Acid | Observed Effect on Tertiary Structure | Source |
| Hemoglobin Tübingen | β106 (G8) | Leucine | Glutamine | Affects tertiary structure due to replacement by polar residue | kms-igakkai.com |
| Hemoglobin Mizuho | β (position not specified) | Leucine | Proline | Distortion of tertiary structure of beta-chains | nih.gov |
| Hemoglobin Abraham Lincoln | β32 (B14) | Leucine | Proline | Disruption of normal orientation of adjacent leucine, impairing heme stabilization | nih.gov |
Impact on Heme Pocket Configuration and Heme-Globin Interactions
The heme pocket is a crucial region within each globin subunit where the heme group binds dynamed.com. This pocket's specific configuration is essential for proper heme binding, stability, and function, including oxygen binding nih.gov. Leucine residues are often located in or near the heme pocket, and their substitution can significantly alter this environment nih.govnih.gov.
Consequences for Heme Binding Affinity and Stability within the Pocket
Disruption of the heme pocket due to amino acid substitutions can lead to altered heme binding affinity and reduced stability of the heme group within the pocket dynamed.comkms-igakkai.com. This can result in heme loss, further destabilizing the hemoglobin molecule dynamed.com. Hemoglobin variants with mutations affecting amino acids in contact with the heme group frequently exhibit destabilization and altered oxygen affinity dynamed.comnih.gov. For example, the substitution of leucine by proline in Hemoglobin Southampton alters the beta-chain's tertiary structure in a region with direct contact with the heme group, leading to the loss of a heme group scielo.br. In Hemoglobin Abraham Lincoln (β32 Leu→Pro), the substitution is likely to disrupt the orientation of an adjacent leucine residue, impairing heme stabilization nih.gov.
Data Table 3: Examples of Leucine Substitutions Affecting Heme Pocket and Binding
| Hemoglobin Variant | Position (Chain/Helix) | Original Amino Acid | Substituted Amino Acid | Observed Effect on Heme Pocket/Binding | Source |
| Hemoglobin Southampton | β106 (G8) | Leucine | Proline | Alters tertiary structure near heme contact, leads to heme loss | scielo.br |
| Hemoglobin Abraham Lincoln | β32 (B14) | Leucine | Proline | Impairs heme stabilization by disrupting adjacent residue orientation | nih.gov |
| Recombinant Hb (βV67L) | β67 (E11) | Valine | Leucine | Localized structural changes in the heme pocket (when CO bound) | nih.gov |
Perturbations of Inter-Subunit Interfaces and Quaternary Structure
Mutations at subunit interfaces can affect the allosteric transition and the propensity for tetramer-dimer dissociation researchgate.net. While some E11 mutations in recombinant hemoglobin did not disturb the α1β2 interface, they weakened a hydrogen bond in the α1β1 interface of the deoxy alpha-subunit mutants nih.govresearchgate.net. Hemoglobin Chesapeake (α92 Arg → Leu) is a high-oxygen-affinity variant with a mutation at the α1β2 interface, leading to an early transition to the R state mdpi.com. Conversely, introducing leucine at a specific site in an ancestral hemoglobin dimer interface conferred no measurable tetramerization, highlighting the role of residue type in quaternary structure formation pnas.org.
Data Table 4: Examples of Leucine Substitutions Affecting Quaternary Structure
| Hemoglobin Variant | Position (Chain/Interface) | Original Amino Acid | Substituted Amino Acid | Observed Effect on Quaternary Structure/Interfaces | Source |
| Recombinant Hb (α-subunit mutants) | α1β1 interface | (various) | Leucine (substitution for Val E11) | Weakened hydrogen bond in the deoxy state | nih.govresearchgate.net |
| Hemoglobin Chesapeake | α92 (α1β2 interface) | Arginine | Leucine | Occurs at the α1β2 interface, leads to early T to R transition and high oxygen affinity | mdpi.com |
| Ancestral Hb dimer interface | (specific site) | (various) | Leucine | No measurable tetramerization conferred by leucine substitution at this site | pnas.org |
| Recombinant Hb (β131 Gln→Leu) | β131 (α1β1 interface) | Glutamine | Leucine | Perturbations propagated to another α1β1-interface hydrogen bond; affects SH group reactivity of β93Cys (near α1β2) | researchgate.netnih.gov |
Analysis of α1β1 and α1β2 Contact Point Integrity
The α1β1 and α1β2 interfaces are crucial for maintaining the quaternary structure of hemoglobin and mediating the cooperative binding of oxygen. The α1β1 interface, also known as the "packing contact," is important for the stability of the oxyhemoglobin tetramer researchgate.net. The α1β2 interface, or "sliding contact," is strongly associated with the cooperative binding of oxygen researchgate.net.
Leucine substitutions can disrupt the integrity of these contact points. For instance, a Leu-Pro substitution at β114 in Hemoglobin Brescia negatively interferes with the α1β1 contact points of the G-helix, likely affecting αβ dimer formation nih.gov. Substitutions at the β131 position, such as Gln to Leu, have been shown to perturb hydrogen bonds at the α1β1 interface, specifically between α103His and β131Gln, and between α122His and β35Tyr cmu.edu. These perturbations can propagate to other hydrogen bonds within the α1β1 interface cmu.edu. Hemoglobin Ogi, with an arginine substituted for leucine at position α34, which is in the α1β1 contact, shows slightly increased oxygen affinity nih.gov. Hemoglobin G Georgia, with a proline to leucine substitution at α95, interferes with the α1β2 contact nih.gov.
Studies on recombinant hemoglobins (B146990) with substitutions at β131 (Gln to Asn, Glu, and Leu) have shown that these mutations affect hydrogen bonds at the α1β1 interface cmu.edu. Nuclear Magnetic Resonance (NMR) spectroscopy revealed that these hydrogen bonds are perturbed, and in the case of the Gln to Leu substitution, the perturbations extend to other hydrogen bonds in the α1β1 interface cmu.edu.
Influence on the Tense (T) to Relaxed (R) State Equilibrium
Hemoglobin exists in two primary quaternary structures: the tense (T) state, which has low oxygen affinity and is characteristic of deoxyhemoglobin, and the relaxed (R) state, which has high oxygen affinity and is characteristic of oxyhemoglobin sandiego.edunih.gov. The transition between these states is fundamental to cooperative oxygen binding nih.govannualreviews.org.
Leucine substitutions can influence this equilibrium. The T-structure is stabilized by salt bridges between the subunits annualreviews.orgnih.gov. Replacing residues involved in these salt bridges with leucine can disrupt these interactions. For example, replacing the C-terminal histidine residues of the beta-chains with leucine can remove salt bridges, increasing the oxygen affinity of the T-structure nih.gov. This suggests that leucine substitutions can destabilize the T state, favoring the R state even in the absence of full oxygen saturation.
Propensity for Tetramer Dissociation into Dimers
Normal adult hemoglobin (HbA) exists primarily as a tetramer (α2β2). However, it can reversibly dissociate into αβ dimers, particularly in the liganded (R) state ashpublications.org. The stability of the tetramer is important for its function and to prevent the precipitation of unstable globin chains jci.org.
Leucine substitutions, especially those located at subunit interfaces, can increase the propensity of the hemoglobin tetramer to dissociate into αβ dimers. For instance, mutations at α-β contact points can cause hemoglobin to dissociate readily into subunits, which are less stable and prone to precipitation psu.edu. While specific leucine substitutions directly causing increased tetramer dissociation into dimers were not extensively detailed in the search results, the general principle that disruptions at subunit interfaces lead to increased dissociation is well-established jci.orgpsu.edu. Hemoglobin Savannah, although a Gly-Val substitution, illustrates how a change affecting spatial contact between residues can lead to increased dissociation into dimers and even monomers jci.org.
Studies on fetal hemoglobin (HbF), which has a greater tetramer strength than HbA, show that substitutions in the gamma-subunit can influence tetramer-dimer dissociation nih.gov. Although this example does not involve leucine substitutions, it highlights the impact of amino acid changes on tetramer stability.
Protein Stability and Solubility Characteristics of Variant Hemoglobin Molecules
Mechanisms of Hemoglobin Unstability Resulting from Leu Substitutions
Hemoglobin instability can arise from several mechanisms triggered by amino acid substitutions, including those involving leucine. These mechanisms often involve the disruption of critical interactions that maintain the protein's folded structure.
One mechanism is the disruption of hydrophobic packing in the interior of the molecule dynamed.com. Leucine is a hydrophobic amino acid, and replacing it with a polar or charged residue, or vice versa, can destabilize the protein core kms-igakkai.com. Substitutions that alter the stereochemical fit of amino acid side chains can create gaps or wedge helices apart, disrupting the molecule's stable packing dynamed.com.
Another mechanism involves interference with heme binding kms-igakkai.com. The interaction between the globin chains and the heme group is crucial for stability. Substitutions in the heme pocket, even if not directly at a heme contact point, can affect the local environment and weaken heme binding kms-igakkai.comashpublications.org. For example, Hemoglobin Abraham Lincoln, with a Leu-Pro substitution at β32, likely disrupts the orientation of the adjacent leucine at β31, impairing heme stabilization nih.govcloudfront.net. Hemoglobin Tübingen, with a Leu to Gln substitution at β106 (G8), which is in heme contact, may impair heme contact at this position kms-igakkai.com.
Disruption of secondary structures, such as alpha helices, can also lead to instability kms-igakkai.com. The introduction of a proline residue is known to disrupt alpha helices dynamed.compsu.edu. While not a leucine substitution to proline, a Leu to Pro substitution, such as in Hemoglobin Genova (β28 Leu-Pro), results in an unstable hemoglobin variant dynamed.com.
Substitutions at subunit interfaces, as discussed earlier, can also contribute to instability by promoting dissociation into less stable dimers or monomers jci.orgpsu.edu.
The impact of a leucine substitution on stability depends on its location and the nature of the substituting amino acid. Replacing a hydrophobic leucine with a hydrophilic residue in the protein's interior is generally highly disruptive dynamed.compsu.edu.
Here is a table summarizing some hemoglobin variants with leucine substitutions and their reported stability characteristics:
| Hemoglobin Variant | Substitution | Location | Stability | Notes | Source |
| Hemoglobin Ogi | α34 Leu → Arg | α1β1 Contact | Slightly increased oxygen affinity, no obvious deleterious effect on hematological parameters | nih.gov | |
| Hemoglobin Great Lakes | β68 Leu → His | E-helix | Normal stability | High oxygen affinity, reduced cooperativity | nih.gov |
| Hemoglobin Brescia | β114 Leu → Pro | G-helix, α1β1 Contact | Highly unstable | Precipitates, forms inclusion bodies, affects αβ dimer formation | nih.gov |
| Hemoglobin G Georgia | α95 Pro → Leu | α1β2 Contact | Unstable | Increased oxygen affinity, reduced hem-hem interaction | nih.gov |
| Hemoglobin Galicia | β97-98 HisVal → Leu | - | Unstable | Causes severe hemolytic anemia | nih.gov |
| Hemoglobin S-San Martin | β105 Leu → Pro | - | Unstable | Interferes with structural stability, causes hemolytic manifestations | omjournal.org |
| Hemoglobin Abraham Lincoln | β32 Leu → Pro | B14 | Unstable | Impairs heme stabilization, causes severe hemolytic disease | psu.edunih.govcloudfront.net |
| Hemoglobin Tübingen | β106 Leu → Gln | G8, Heme contact | Mildly unstable | Mild compensatory hemolytic anemia, possibly impairs heme contact | kms-igakkai.com |
| Hemoglobin Böras | β88 Leu → Arg | F4 | - | Leucine replaced by arginine with long, flexible side chain | kms-igakkai.com |
| Hemoglobin Hirosaki | α43 Phe → Leu | CE1 | Hyperunstable | Examples of hyperunstable mutations | dynamed.com |
| Hemoglobin Terre Haute | β106 Leu → Arg | G8 | Hyperunstable | Examples of hyperunstable mutations | dynamed.com |
| Hemoglobin Genova | β28 Leu → Pro | B10 | Unstable | Observed in some of the first identified unstable Hb variants | dynamed.com |
| Hb Little Venice | β42 Phe → Cys | CD1, Heme contact | Unstable | Phenylalanine replaced by cysteine, leaves gap at heme pocket surface | ashpublications.org |
Molecular Events Leading to Denaturation and Aggregation
Unstable hemoglobin variants, including those with leucine substitutions, are prone to denaturation and subsequent aggregation. Denaturation involves the unfolding of the protein structure, leading to the exposure of hydrophobic regions that are normally buried in the protein interior lumenlearning.comlabxchange.orglibretexts.org.
The molecular events leading to denaturation and aggregation often begin with the weakened stability of the variant hemoglobin molecule psu.edu. This can be triggered by factors such as oxidative stress or simply the inherent instability caused by the amino acid substitution kms-igakkai.com. Once the protein begins to unfold, the exposed hydrophobic patches can interact with each other and with the inner surface of the red blood cell membrane dynamed.com.
This aggregation can lead to the formation of insoluble protein aggregates known as Heinz bodies within the erythrocytes dynamed.comkms-igakkai.com. Heinz bodies are derivatives of ferric heme with a nitrogen base from the protein at the sixth coordination position dynamed.com. The formation of Heinz bodies is a hallmark of unstable hemoglobin variants psu.edu.
The precipitation of unstable hemoglobin and the formation of Heinz bodies can damage the red blood cell membrane, reduce erythrocyte deformability, and lead to premature destruction of the red blood cells in the spleen, resulting in hemolytic anemia psu.edudynamed.com. The severity of the clinical manifestations often correlates with the degree of instability and the propensity for aggregation of the variant hemoglobin psu.eduashpublications.org.
In some cases, the instability can be so severe that the variant hemoglobin is rapidly destroyed and not efficiently incorporated into tetramers, leading to phenotypes resembling severe thalassemia dynamed.com.
Functional Consequences of Leucine Involving Hemoglobin Variants
Oxygen Binding Kinetics and Thermodynamics
The primary function of hemoglobin is the reversible binding and transport of oxygen. Leucine-involving variants can modify the equilibrium and kinetics of this process, leading to altered oxygen affinity and changes in the shape of the oxygen dissociation curve.
Analysis of Altered Oxygen Affinity (P50 values)
Oxygen affinity is commonly quantified by the P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated. Variants with increased oxygen affinity have lower P50 values, while those with decreased affinity have higher P50 values. Several hemoglobin variants involving leucine (B10760876) substitutions have been reported to cause altered oxygen affinity.
Hemoglobin Heathrow, with a substitution of phenylalanine by leucine at position β103 (β103 Phe→Leu), is associated with increased oxygen affinity, resulting in a lower P50 value. wikipedia.orguni-freiburg.denih.gov Similarly, Hemoglobin Johnstown (β109 Val→Leu) is characterized by high oxygen affinity and a low P50 value. nih.govlibretexts.org Hemoglobin Chesapeake, an alpha chain variant where arginine is replaced by leucine at position α92 (α92 Arg→Leu), also exhibits high oxygen affinity. Hemoglobin Cowtown (β146 His→Leu) is another variant reported to have high oxygen affinity. In contrast, Hemoglobin Alessandria (β37 Trp→Leu) shows only a slightly increased oxygen affinity, indicated by a slightly decreased P50 value.
The altered oxygen affinity in these variants is a direct consequence of the amino acid substitution affecting the stability of the different conformational states of hemoglobin (the low-affinity T state and the high-affinity R state) or directly impacting the heme pocket environment.
Here is a table summarizing the reported P50 values for some leucine-involving hemoglobin variants compared to normal adult hemoglobin (Hb A):
| Hemoglobin Variant | Substitution | P50 (mmHg) | Oxygen Affinity | Source |
| Hb A | Normal | ~26.6 | Normal | |
| Hb Heathrow | β103 Phe→Leu | Lower than normal | Increased | wikipedia.orguni-freiburg.denih.gov |
| Hb Johnstown | β109 Val→Leu | Low (~18 reported in one case) | High | nih.govlibretexts.org |
| Hb Chesapeake | α92 Arg→Leu | 19 (whole blood) | High | |
| Hb Alessandria | β37 Trp→Leu | Slightly decreased | Slightly increased | |
| Hb Cowtown | β146 His→Leu | Not specified, but high affinity | High |
Note: P50 values can vary depending on experimental conditions (pH, temperature, presence of allosteric effectors).
Modifications in the Oxygen Dissociation Curve Shape
The oxygen dissociation curve illustrates the relationship between the partial pressure of oxygen and the percentage of hemoglobin saturation. In normal hemoglobin, this curve is sigmoidal, reflecting cooperative oxygen binding. Hemoglobin variants with altered oxygen affinity often show modifications in the shape and position of this curve. High oxygen affinity variants, including those involving leucine substitutions like Hb Johnstown, cause a leftward shift of the oxygen dissociation curve. nih.govlibretexts.org This leftward shift indicates that hemoglobin is more saturated with oxygen at lower partial pressures, impairing oxygen release to the tissues. Conversely, low oxygen affinity variants would cause a rightward shift.
Allosteric Regulation and Cooperativity in Oxygen Binding
Hemoglobin's ability to efficiently pick up oxygen in the lungs and release it in the tissues is facilitated by allosteric regulation and cooperativity. These processes involve conformational changes in the hemoglobin molecule triggered by oxygen binding and the binding of other molecules (allosteric effectors).
Heme-Heme Interaction Deficiencies (Hill Coefficient Analysis)
Cooperativity, also known as heme-heme interaction, describes the phenomenon where the binding of an oxygen molecule to one heme site increases the affinity of the remaining heme sites for oxygen. This is quantitatively assessed by the Hill coefficient (n), which is typically around 2.8 for normal hemoglobin. A Hill coefficient greater than 1 indicates positive cooperativity, while a value of 1 indicates no cooperativity, and a value less than 1 suggests negative cooperativity.
Hemoglobin Chesapeake (α92 Arg→Leu) is a well-studied example of a leucine-involving variant that exhibits decreased cooperativity, with a reported Hill coefficient of 1.3. This reduced cooperativity, along with its high oxygen affinity, is attributed to the substitution affecting the α1β2 subunit interface, which plays a critical role in the transition between the T and R states and thus in cooperative binding.
Here is a table summarizing the reported Hill coefficients for some leucine-involving hemoglobin variants:
| Hemoglobin Variant | Substitution | Hill Coefficient (n) | Cooperativity | Source |
| Hb A | Normal | ~2.8 | Positive | |
| Hb Chesapeake | α92 Arg→Leu | 1.3 | Decreased | |
| Hb Alessandria | β37 Trp→Leu | Not specified, but normal stability suggests likely normal cooperativity | Likely normal |
Influence of Allosteric Effectors (e.g., pH/Bohr Effect, 2,3-Bisphosphoglycerate (B1242519), Chloride Ions, CO2)
Allosteric effectors bind to sites on hemoglobin distinct from the oxygen-binding site and modulate oxygen affinity. Key allosteric effectors include protons (leading to the Bohr effect), 2,3-bisphosphoglycerate (2,3-BPG), chloride ions, and carbon dioxide.
The Bohr effect describes the decrease in hemoglobin's oxygen affinity in the presence of increased proton concentration (lower pH), which facilitates oxygen release in metabolically active tissues. Hemoglobin Chesapeake (α92 Arg→Leu) has been reported to have a normal Bohr effect despite its altered oxygen affinity and cooperativity. In contrast, Hemoglobin Cowtown (β146 His→Leu), with a substitution at the C-terminus which is involved in Bohr effect residues, shows a reduced Bohr effect, impairing oxygen release under acidic conditions.
2,3-BPG is a crucial regulator of oxygen affinity in red blood cells, binding to the deoxy (T) state of hemoglobin and stabilizing it, thereby lowering oxygen affinity and promoting oxygen release. nih.gov Mutations affecting the 2,3-BPG binding site can lead to increased oxygen affinity. While some leucine substitutions are located near or affect the 2,3-BPG binding site or its influence on hemoglobin conformation, the direct impact of specific leucine variants on 2,3-BPG binding affinity or its effect on oxygen binding is variable and depends on the location and nature of the substitution. For instance, in Hb Chesapeake, 2,3-BPG binding was reported as normal.
Conformational Dynamics and Ligand Binding Pathways
Hemoglobin undergoes significant conformational changes upon oxygen binding, transitioning from the tense (T) state in the deoxy form to the relaxed (R) state in the oxy form. These conformational dynamics are essential for cooperative binding and allosteric regulation. Leucine residues, being hydrophobic and often located in the interior of the protein or at subunit interfaces, play a role in stabilizing these conformations and facilitating the transition between them.
Substitutions involving leucine can disrupt the delicate balance of forces that maintain the T and R states, leading to altered functional properties. For example, substitutions at the α1β2 interface, where α92 (involved in Hb Chesapeake) and β109 (involved in Hb Johnstown) are located, can perturb the interactions between subunits that are critical for the T to R transition. wikipedia.orgnih.gov Such disruptions can favor the R state, leading to high oxygen affinity and reduced cooperativity. wikipedia.orgnih.gov
Some leucine-involving variants are classified as unstable hemoglobins (B146990). These include Hb Genova (β28 Leu→Pro), Hb Hirosaki (α43 Phe→Leu), Hb Terre Haute (β106 Leu→Arg), and Hb Abraham Lincoln (β32 Leu→Pro). Substitutions in unstable variants often disrupt the packing of amino acid side chains in the hydrophobic interior of the globin subunits or affect residues in contact with the heme group, leading to structural instability and increased propensity for denaturation and precipitation. For instance, the β32 Leu→Pro substitution in Hb Abraham Lincoln is thought to disrupt the normal orientation of an adjacent leucine residue (at β31) and impair heme stabilization. The substitution of leucine by proline, as seen in Hb Genova, Hb Abraham Lincoln, and HbS-San Martin (β105 Leu→Pro), is particularly disruptive because proline introduces a rigid kink in the polypeptide chain, which can destabilize helical structures and disrupt protein folding and subunit interactions.
Molecular dynamics simulations and structural studies can provide insights into how specific leucine substitutions affect the conformational dynamics and ligand binding pathways. These studies can reveal alterations in the flexibility of different regions of the protein, changes in the accessibility of the heme pocket, and modifications in the pathways by which oxygen enters and exits the binding site. While specific detailed studies focusing solely on the conformational dynamics of all leucine-involving hemoglobin variants are extensive, the general principle is that the location and nature of the leucine substitution dictate the extent to which the protein's structure and dynamic behavior are perturbed, ultimately manifesting as altered oxygen binding and regulation.
Spectroscopic and Stopped-Flow Analysis of Ligand Association/Dissociation Rates
Spectroscopic and stopped-flow techniques are instrumental in characterizing the rapid kinetics of ligand binding and dissociation in hemoglobin variants. Stopped-flow spectroscopy allows for the real-time measurement of changes in absorbance or fluorescence following the rapid mixing of reactants, enabling the determination of association and dissociation rate constants colorado.edu. This is crucial for understanding how amino acid substitutions, including those involving leucine, impact the dynamic process of ligand interaction with the heme group.
Leucine substitutions within or near the heme pocket or at subunit interfaces can significantly alter the rates at which ligands like oxygen (O₂) and carbon monoxide (CO) bind to and dissociate from hemoglobin. For example, Hemoglobin Kirklareli, an alpha chain variant with a His58(E7)→Leu substitution, has been shown to exhibit increased CO binding affinity in the alpha subunit researchgate.net. This suggests that the substitution of histidine by leucine at this position, which is located in the distal heme pocket, affects the local environment and influences ligand access and binding stability researchgate.net.
Studies on other globins, while not human hemoglobin, illustrate the power of stopped-flow analysis in dissecting the impact of leucine residues on ligand kinetics. For instance, investigations into the role of tunnels in ligand migration within heme nitric oxide/oxygen binding (H-NOX) domains have utilized stopped-flow spectroscopy to measure CO association rates in variants where residues, including leucine, were targeted nih.gov. These studies demonstrate that altering the protein matrix through substitutions can affect the pathways and rates of ligand diffusion to the heme site nih.gov. Similarly, studies on cytoglobin variants, such as Leu46Trp, have employed stopped-flow spectroscopy to monitor reactions with ligands like nitric oxide, revealing concentration-dependent reaction rates and providing insights into the influence of specific residues on ligand dynamics mdpi.com.
In Vitro Studies of Cooperative Ligand Binding
In vitro studies of cooperative ligand binding are essential for understanding the allosteric properties of hemoglobin variants involving leucine. Normal adult hemoglobin (HbA) exhibits positive cooperativity in oxygen binding, characterized by a sigmoidal oxygen equilibrium curve. This cooperativity arises from the transition between two major quaternary structures: the low-affinity T (tense) state and the high-affinity R (relaxed) state, which is influenced by ligand binding and the interaction between the α₁β₂ dimers nih.govsandiego.eduplos.org.
Leucine substitutions can perturb this delicate balance and alter the cooperative binding behavior. Variants with substitutions at the α₁β₂ interface are particularly prone to affecting cooperativity. Hemoglobin Chesapeake (α92 Arg→Leu) is a well-characterized high-oxygen-affinity variant with a substitution at the α₁β₂ interface mdpi.com. In vitro studies of Hb Chesapeake have shown that the increased oxygen affinity is a result of an early transition from the T to the R state during ligand binding mdpi.com. This shift in the conformational equilibrium impacts the cooperative interaction between subunits, leading to altered oxygen binding curves.
Other leucine-involving variants can also show altered cooperative binding. Hemoglobin Okaloosa (β48 Leu→Arg) is an unstable variant with low oxygen affinity nih.gov. Low oxygen affinity often implies changes in the T-R equilibrium or altered stability of one of the states, which would be reflected in in vitro cooperative binding assays.
While not a leucine variant, studies on Hemoglobin Kempsey (α₂β₂⁹⁹ Asp→Asn), a high-affinity variant with nearly absent subunit cooperativity, provide a model for the type of in vitro investigations conducted to understand the functional consequences of altered allostery researchgate.net. These studies typically involve measuring oxygen equilibrium curves under various conditions (e.g., different pH values, in the presence of allosteric effectors like 2,3-bisphosphoglycerate) and analyzing the data using models like the Hill equation to quantify cooperativity sandiego.eduresearchgate.net.
Structural changes induced by leucine substitutions, such as the disruption of internal packing or intersubunit contacts, can affect the stability of the T and R states and the transition between them nih.govdynamed.com. For instance, the substitution of leucine by proline in Hemoglobin Santa Ana (β88 Leu→Pro) is reported to disturb the integrity of the F helix and heme contact tandfonline.comnih.gov. Such structural perturbations can significantly impact the protein's ability to undergo the conformational changes necessary for cooperative ligand binding. In vitro studies would reveal these effects as changes in the shape of the oxygen binding curve and altered Hill coefficients compared to HbA.
Biochemical and Cellular Pathophysiology of Hemoglobin Leucine Variants
Intracellular Fate of Unstable Globin Chains and Variant Hemoglobin
Mutations that introduce instability into the hemoglobin molecule, including certain leucine (B10760876) substitutions, disrupt the delicate balance required for proper globin folding and assembly into functional tetramers. This instability can arise from changes affecting the heme pocket, disruption of secondary structure, alterations in the hydrophobic core, or amino acid deletions and elongations. dynamed.comnih.gov
Unpaired Globin Chain Accumulation and Degradation Pathways
In unstable hemoglobin variants, the altered structure leads to a propensity for the variant globin chains or the entire hemoglobin tetramer to denature and become insoluble. dynamed.comganeshdiagnostic.comwikipedia.orgnih.govdoctorabad.com This results in the accumulation of misfolded or unstable globin chains within erythroid precursors and mature red blood cells. These accumulated, denatured globin chains often precipitate, forming intracellular inclusions known as Heinz bodies. researchgate.netarupconsult.comganeshdiagnostic.comsah.org.arwikipedia.orgnih.govspringermedizin.demdpi.comresearchgate.net
Erythroid cells possess protein quality control mechanisms to handle misfolded or excess globin chains. The ubiquitin-proteasome system (UPS) is a primary pathway for degrading unstable or unpaired globin chains. nih.govnih.gov Studies have shown that free alpha-globin chains, which accumulate in conditions like beta-thalassemia, are polyubiquitinated and degraded by the proteasome. nih.gov When the capacity of the UPS is overwhelmed by a high load of unstable proteins, such as in severe forms of beta-thalassemia or with highly unstable hemoglobin variants, aggregated globin can be targeted for degradation through autophagy. nih.govnih.govresearchgate.net These pathways represent cellular attempts to mitigate the toxic effects of protein aggregation.
Role of Molecular Chaperones (e.g., Alpha-Hemoglobin Stabilizing Protein (AHSP))
Molecular chaperones play a crucial role in assisting protein folding and preventing the aggregation of unstable proteins. In erythroid cells, Alpha-Hemoglobin Stabilizing Protein (AHSP) is a key molecular chaperone specifically for alpha-globin chains. rsc.orgnih.govnih.govresearchgate.netjci.orgashpublications.orgjci.orgnih.gov AHSP binds to free alpha-globin, promoting its proper folding, conferring resistance to proteolytic digestion, and inhibiting its auto-oxidation. nih.gov This interaction is essential for maintaining alpha-globin in a soluble state until it can assemble with beta-globin to form hemoglobin A. nih.gov
AHSP's protective role is particularly important in conditions with an excess of free alpha-globin, such as beta-thalassemia. nih.govrsc.orgnih.govnih.govresearchgate.netjci.orgashpublications.orgjci.orgnih.gov However, AHSP also plays a role in normal erythropoiesis by stabilizing nascent alpha-globin and facilitating its incorporation into HbA. jci.org Impaired AHSP function or interactions can exacerbate the effects of unstable globin chains and contribute to erythroid cell damage. nih.govresearchgate.netjci.org Some unstable alpha-globin variants may impair their interaction with AHSP, leading to pathological conditions. researchgate.netresearchgate.net
Molecular Mechanisms of Erythroid Cell Damage and Ineffective Erythropoiesis
The accumulation and precipitation of unstable hemoglobin variants and unpaired globin chains trigger a cascade of events that lead to damage of erythroid cells and ineffective erythropoiesis, the premature destruction of red blood cell precursors in the bone marrow. wikipedia.orgnih.govashpublications.orgnih.govoncohemakey.com
Oxidative Stress Induction by Unstable Hemoglobin Precipitants
Unstable hemoglobin variants have an increased tendency to auto-oxidize, leading to the formation of methemoglobin and the release of free heme. dynamed.comnih.gov The precipitated, denatured globin chains and free heme are potent inducers of reactive oxygen species (ROS). wikipedia.orgresearchgate.netnih.govjci.orgashpublications.orgjci.orgnih.govscispace.comnih.govhaematologica.org This excessive generation of ROS creates a state of oxidative stress within the erythrocyte. Oxidative stress damages cellular components, including lipids, proteins, and nucleic acids. researchgate.netjci.orgjci.orgscispace.com This damage contributes significantly to the pathology observed in unstable hemoglobin disorders and thalassemias. ashpublications.orgscispace.comhaematologica.org
Membrane Damage and Premature Cellular Destruction at the Molecular Level
The Heinz bodies formed by precipitated unstable hemoglobin often attach to the inner surface of the red blood cell membrane. researchgate.netarupconsult.comganeshdiagnostic.comwikipedia.orgnih.govnih.gov This association, coupled with the oxidative stress induced by the unstable hemoglobin and free globin chains, leads to significant damage to the red blood cell membrane. ganeshdiagnostic.comwikipedia.orgresearchgate.netscispace.comhaematologica.orgnih.gov Oxidative damage can cause cross-linking of membrane proteins, alter lipid organization, and impair the function of membrane pumps and channels. researchgate.netscispace.com Specific changes include the oxidation of membrane thiols and the clustering of Band 3 protein, a major membrane protein. researchgate.netscispace.comnih.gov
This membrane damage reduces the flexibility of the red blood cells, making them more rigid and susceptible to mechanical stress as they pass through narrow capillaries and the splenic sinusoids. ganeshdiagnostic.comspringermedizin.de The spleen recognizes these damaged, less deformable cells and prematurely removes them from circulation, leading to extravascular hemolysis. arupconsult.comganeshdiagnostic.comwikipedia.orgnih.govdoctorabad.com Furthermore, membrane damage can trigger externalization of phosphatidylserine, a signal for phagocytosis, and contribute to the formation of microparticles. researchgate.nethaematologica.org In the bone marrow, the accumulation of unstable globins and the resulting oxidative stress and cellular damage contribute to ineffective erythropoiesis and apoptosis of erythroid precursors. nih.govashpublications.orgnih.govoncohemakey.com
Interplay with Other Globin Chain Imbalances (e.g., Alpha-Thalassemia, Beta-Thalassemia Traits)
The clinical severity of unstable hemoglobin variants can be significantly modified by the co-inheritance of other globin gene disorders, particularly thalassemia traits. dynamed.comdoctorabad.comtandfonline.comresearchgate.net Thalassemias are characterized by reduced production of one or more globin chains, leading to an imbalance in the ratio of alpha-like to beta-like chains. wikipedia.orgoncohemakey.comnih.gov
When an unstable beta-globin variant is inherited along with beta-thalassemia, or an unstable alpha-globin variant with alpha-thalassemia, the imbalance in globin chain synthesis is exacerbated. dynamed.comtandfonline.comresearchgate.net For instance, in cases of unstable beta-globin variants and beta-thalassemia, the reduced production of normal beta-globin chains leads to a relative excess of alpha-globin chains. wikipedia.orgnih.govashpublications.orgscispace.comhaematologica.org This excess of alpha-globin, which is prone to precipitation, combined with the instability of the variant beta-globin, can lead to increased intracellular aggregation and more severe oxidative stress and cellular damage than either condition alone. haematologica.orgtandfonline.com This can result in a more severe clinical phenotype, sometimes transforming a mild unstable hemoglobinopathy or thalassemia trait into a condition resembling thalassemia intermedia or even major. tandfonline.comresearchgate.net
Molecular Basis of Altered Hemoglobin Solubility (e.g., in Sickle Hemoglobin interactions)
The solubility of hemoglobin is a critical factor in red blood cell function. Normal adult hemoglobin (HbA) remains soluble within the erythrocyte cytosol. oncohemakey.com However, certain amino acid substitutions can disrupt the delicate balance of intermolecular forces, leading to decreased solubility and, in some cases, polymerization.
The classic example of altered hemoglobin solubility is observed in sickle cell disease, caused by the HbS variant. umass.edugatech.edubioinformatics.org This results from a single point mutation in the beta-globin gene, leading to the substitution of a hydrophilic, negatively charged glutamic acid residue at the sixth position of the beta chain (β6) with a hydrophobic valine residue. umass.edugatech.edubioinformatics.orgnih.gov This substitution creates a new hydrophobic patch on the surface of the deoxygenated HbS molecule. umass.edugatech.edubioinformatics.org This abnormal hydrophobic patch interacts with complementary hydrophobic regions (specifically, phenylalanine at β85 and leucine at β88) on adjacent deoxygenated HbS molecules. umass.edugatech.edunih.govsicklecellinfo.net This interaction drives the aggregation of deoxygenated HbS molecules into rigid, rod-like polymers, a process known as polymerization or gelation. umass.edubioinformatics.orgsicklecellinfo.net The formation of these polymers distorts the red blood cell into a characteristic sickle shape, leading to vaso-occlusion and hemolytic anemia. umass.edugatech.edubioinformatics.orgsicklecellinfo.net
Leucine, being a hydrophobic amino acid, can influence hemoglobin solubility when substituted at certain positions. core.ac.uk Studies on recombinant hemoglobin variants have shown that substituting hydrophobic amino acids like leucine at specific positions can significantly decrease deoxyhemoglobin solubility and promote tetramer polymerization. core.ac.uk For instance, recombinant Hb with a leucine substitution at the β6 position showed reduced solubility compared to normal HbA, facilitating polymerization in the deoxy form, albeit to a lesser extent than valine at the same position. core.ac.uk This indicates that while the specific interaction in HbS involves valine, other hydrophobic residues like leucine at critical locations can similarly impact solubility and induce aggregation. core.ac.uk
Furthermore, leucine residues are naturally present in hemoglobin and can be involved in the intermolecular interactions that contribute to altered solubility in variants like HbS. As noted, leucine at position β88 is part of the hydrophobic patch that interacts with the substituted valine at β6 in deoxygenated HbS, facilitating polymerization. umass.edugatech.edunih.govsicklecellinfo.net
Specific hemoglobin variants involving leucine substitutions have also been identified, and their impact on stability and solubility varies depending on the location of the substitution. For example:
Hb Genova (β28 Leucine -> Proline): This variant involves a leucine to proline substitution in the hydrophobic interior of the beta subunit. dynamed.com Proline is known to disrupt alpha-helical structures, and its substitution for leucine at this internal position can disrupt the packing and stabilization of the molecule's interior, leading to instability. dynamed.com This instability can result in intracellular precipitation and hemolytic anemia. dynamed.comresearchgate.net
Hb Abraham Lincoln (β32 Leucine -> Proline): Another variant where a leucine to proline substitution at β32 leads to an unstable hemoglobin variant causing severe hemolytic disease. researchgate.net This substitution likely disrupts the normal orientation of the adjacent leucine at β31, impairing heme stabilization and contributing to instability and precipitation. researchgate.net
Hb Hirosaki (α43 Phenylalanine -> Leucine): This is an example of a hyperunstable variant where a phenylalanine to leucine substitution in the alpha-2 chain leads to extreme instability and rapid destruction of the hemoglobin, mimicking severe thalassemia. dynamed.com
Hb Terre Haute (β106 Leucine -> Arginine): In this variant, a leucine to arginine substitution in the beta chain results in a hyperunstable hemoglobin. dynamed.com The introduction of a charged arginine into a region where a hydrophobic leucine was present significantly disrupts the protein's structure and stability. dynamed.com
Hb S-San Martin (βGlu6Val, βLeu105Pro): This is a double mutant that includes the HbS mutation (βGlu6Val) and a leucine to proline substitution at β105. nih.govresearchgate.net While the βGlu6Val mutation confers positive sickling and solubility tests, the βLeu105Pro substitution interferes with the structural stability of the hemoglobin molecule, leading to hemolytic manifestations typical of unstable Hb variants. nih.govresearchgate.net Position β105 is located in the hydrophobic core, and replacing leucine with proline can impair the structure of helix G and cause instability. researchgate.net
These examples highlight that leucine substitutions, depending on their location and the nature of the substituting amino acid, can impact hemoglobin solubility and stability through various mechanisms, including the creation of hydrophobic patches, disruption of internal packing, interference with heme binding, or alteration of protein structure.
The following table summarizes some hemoglobin variants involving leucine substitutions and their reported effects on stability and solubility where information was found:
| Hemoglobin Variant | Globin Chain | Position (Helix) | Original Amino Acid | Substituted Amino Acid | Effect on Stability/Solubility | Clinical Manifestation (if reported) |
| Hb Genova | Beta | 28 (B10) | Leucine | Proline | Unstable, Disrupted Packing | Hemolytic anemia |
| Hb Abraham Lincoln | Beta | 32 (B14) | Leucine | Proline | Unstable, Impaired Heme Stab. | Severe hemolytic disease |
| Hb Hirosaki | Alpha-2 | 43 (CE1) | Phenylalanine | Leucine | Hyperunstable | Mimics severe thalassemia |
| Hb Terre Haute | Beta | 106 (G8) | Leucine | Arginine | Hyperunstable | - |
| Hb S-San Martin | Beta | 105 (G7) | Leucine | Proline | Unstable (in addition to sickling) | Hemolytic manifestations |
| Recombinant Hb | Beta | 6 | Glutamic acid | Leucine | Decreased solubility (deoxy) | - (Experimental model) |
This table illustrates that leucine substitutions can lead to unstable hemoglobin variants, with the consequence often being reduced solubility and intracellular precipitation, contributing to hemolytic phenotypes. dynamed.comresearchgate.netresearchgate.net
Advanced Methodologies for Academic Characterization of Hemoglobin Leu Variants
Protein-Based Methodologies for Variant Detection and Analysis
High-Performance Liquid Chromatography (HPLC) (Cation Exchange, Anion Exchange, Reverse-Phase)
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a powerful tool for the characterization of hemoglobin variants, offering high sensitivity and the ability to determine the molecular mass of intact globin chains and peptides. This information is vital for identifying amino acid substitutions, insertions, or deletions. researchgate.net MS methods can complement or confirm findings from other techniques like chromatography and electrophoresis. researchgate.netresearchgate.net
Globin Chain Mass Analysis and Peptide Mapping
Analysis of the intact globin chains by MS allows for the detection of a variant based on a shift in its molecular mass compared to the normal globin chain. waters.com This initial step can indicate the presence of a modification and provide a preliminary estimation of the mass difference caused by the amino acid alteration. For example, electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are commonly used for this purpose. researchgate.netnih.gov
Following intact chain analysis, peptide mapping is performed. This involves enzymatic digestion of the globin chain, typically with trypsin, to produce a mixture of peptides. The mass-to-charge ratios of these peptides are then analyzed by MS. waters.comnih.gov A variant will result in a peptide with an altered mass compared to its normal counterpart. By comparing the peptide mass map of the variant hemoglobin to that of normal hemoglobin, the specific peptide containing the mutation can be identified. waters.com For instance, in the characterization of a hemoglobin variant, the absence of expected normal peptides and the presence of a new peptide with a different mass can pinpoint the location of the substitution or modification. tandfonline.comnih.gov
Tryptic Digest Analysis and Sequencing
Once a variant peptide is identified through peptide mapping, tandem mass spectrometry (MS/MS) can be employed for peptide sequencing. waters.comnih.gov This technique fragments the isolated variant peptide and analyzes the resulting fragment ions to determine the amino acid sequence. By comparing the sequence of the variant peptide to the normal sequence, the exact amino acid substitution can be identified. waters.com This approach provides definitive structural information about the variant protein. For example, tryptic digest analysis and subsequent sequencing were used to determine the amino acid substitution in Hemoglobin Baylor, where Leucine (B10760876) at position β81 was replaced by Arginine. nih.gov Similarly, peptide mapping and amino acid analysis were crucial in identifying the substitution of proline for leucine at β32 in Hemoglobin Abraham Lincoln. jci.orgresearchgate.net
Spectroscopic Techniques (e.g., Circular Dichroism, UV-Vis Spectroscopy)
Circular Dichroism spectroscopy provides information about the secondary and tertiary structure of proteins. researchgate.netscialert.net Far-UV CD spectra (typically 200-240 nm) are sensitive to the secondary structure elements like alpha-helices and beta-sheets, while near-UV CD spectra (typically 250-320 nm) reflect the tertiary structure, particularly the environment of aromatic amino acid residues and the heme group. researchgate.netnih.gov By comparing the CD spectra of a hemoglobin Leu variant to that of normal hemoglobin, researchers can assess whether the Leucine substitution has caused significant conformational changes. For example, CD spectroscopy has been used to study structural changes in hemoglobin variants. acs.org Computerized analysis using methods like Garnier Osguthorpe Robson (GOR) can complement spectroscopic findings by predicting altered protein structures based on amino acid substitutions. htct.com.br
In Vitro Protein Stability Assays (e.g., Heat Denaturation, Isopropanol (B130326) Precipitation)
In vitro protein stability assays are essential for evaluating the structural integrity and stability of hemoglobin variants. Unstable hemoglobin variants are prone to denaturation and precipitation within red blood cells, leading to hemolytic anemia. nih.govhtct.com.br Common stability tests include heat denaturation and isopropanol precipitation. nih.govhtct.com.brnih.gov
In the heat denaturation test, hemolysate is incubated at an elevated temperature (e.g., 50°C) for a specific period. Unstable hemoglobins (B146990) will precipitate, forming a visible flocculent, while normal hemoglobin remains soluble. jci.orgnih.gov The degree of precipitation can be semi-quantitatively assessed.
The isopropanol precipitation test involves incubating hemolysate with an isopropanol-buffer solution at 37°C. Isopropanol destabilizes the hemoglobin molecule, causing unstable variants to precipitate. htct.com.brnih.govresearchgate.net The time taken for precipitation to occur and the amount of precipitate formed are indicators of the variant's instability. Hemoglobin variants like Hemoglobin Santa Ana and Hemoglobin Sendagi, both involving substitutions, have shown decreased stability in heat and isopropanol precipitation tests. researchgate.nettandfonline.com Hemoglobin Abraham Lincoln, with a Leucine to Proline substitution at β32, was found to be unstable, precipitating upon heating at 50°C. jci.orgresearchgate.net
In Vitro Globin Chain Biosynthesis and Assembly Studies
Studies of in vitro globin chain biosynthesis and assembly can provide insights into how a Leucine substitution affects the production, folding, and association of globin chains into functional hemoglobin tetramers (α2β2). These studies typically involve incubating reticulocytes or cultured erythroid cells with labeled amino acids (e.g., L-[14C]leucine) and analyzing the synthesis and assembly of the variant globin chain. nih.govjci.org
By examining the ratio of variant globin chain synthesis to normal globin chain synthesis, researchers can determine if the mutation affects the rate of translation or mRNA stability. doctorabad.com Following synthesis, the assembly of alpha and beta globin chains into αβ dimers and then into α2β2 tetramers can be monitored. oup.comacs.org Defects in folding or assembly due to a Leucine substitution can lead to the accumulation of unstable free globin chains, which can precipitate and damage the red blood cell membrane. nih.gov Studies on Hemoglobin Cranston, an unstable variant, involved analyzing the synthesis of its abnormal beta chain. nih.gov While not specifically focused on a Leucine variant in the provided snippets, the principle of using labeled amino acids to study globin synthesis and stability has been applied to unstable hemoglobins, including those with Leucine substitutions like Hemoglobin Abraham Lincoln. jci.orgresearchgate.net
Nucleic Acid-Based Methodologies for Genetic Characterization
Nucleic acid-based methodologies are fundamental for identifying the genetic mutation underlying a this compound variant and for genetic counseling and diagnosis. DNA sequencing of the globin genes (HBA1, HBA2 for alpha-globin and HBB for beta-globin) is the gold standard for confirming the molecular defect. researchgate.netnih.govwashington.edu
Sanger sequencing or next-generation sequencing techniques can be used to sequence the coding regions and flanking sequences of the globin genes to detect point mutations, small insertions, or deletions. washington.educlin-lab-publications.com For a this compound variant, DNA sequencing would identify the specific nucleotide change that results in the substitution of a different amino acid by Leucine, or vice versa, or a Leucine to another amino acid substitution. For example, DNA sequencing confirmed the CTG > CCG mutation at codon 88 of the beta-globin gene leading to the Leucine to Proline substitution in Hemoglobin Santa Ana. tandfonline.com Similarly, sequencing revealed the mutation causing the Leucine to Arginine substitution in Hemoglobin Baylor. nih.gov
Other nucleic acid-based methods may include PCR-based assays for detecting common deletions or specific point mutations, and multiplex ligation-dependent probe amplification (MLPA) for detecting larger deletions or duplications in the globin gene clusters. childrensmn.org These methods are often used in initial screening or when specific variants are suspected.
Data Tables
While specific quantitative data for a generic "this compound" variant across all techniques is not available, the following table illustrates the types of data that would be generated during the characterization of hemoglobin variants using the discussed methodologies, based on the search results.
| Methodology | Specific Technique | Type of Data Generated | Example (Based on Search Results) |
| Mass Spectrometry | Intact Globin Chain Analysis | Molecular mass of alpha and beta globin chains | Detection of a variant alpha-chain 30 Da heavier than normal. waters.com |
| Tryptic Peptide Mapping | Mass-to-charge ratios of peptides; identification of variant peptides. | Absence of normal peptides and presence of a new peptide with altered mass. tandfonline.comnih.gov | |
| Tandem Mass Spectrometry (MS/MS) | Amino acid sequence of variant peptides. | Confirmation of Leucine to Arginine substitution in Hemoglobin Baylor. nih.gov Identification of Proline for Leucine at β32 in Hb Abraham Lincoln. jci.orgresearchgate.net | |
| Spectroscopic Techniques | UV-Vis Spectroscopy | Absorption spectra; changes in heme environment and protein structure. | Shifts in Soret peak indicating alterations in the heme region. acs.org |
| Circular Dichroism (CD) Spectroscopy | CD spectra; information on secondary and tertiary structure. | Assessment of conformational changes in hemoglobin variants. acs.org | |
| In Vitro Protein Stability Assays | Heat Denaturation | Presence/absence and degree of protein precipitation at elevated temperature. | Precipitation of 16-20% of Hemoglobin Abraham Lincoln upon heating at 50°C. jci.orgresearchgate.net |
| Isopropanol Precipitation | Time to precipitation and amount of precipitate in isopropanol-buffer solution. | Decreased stability shown by precipitation in isopropanol test for Hb Santa Ana and Hb Sendagi. researchgate.nettandfonline.com | |
| In Vitro Biosynthesis/Assembly | Labeled Amino Acid Incorporation | Rate of globin chain synthesis; efficiency of assembly into tetramers. | Analysis of abnormal beta chain synthesis in Hemoglobin Cranston. nih.gov Reticulocyte survival study using labeled leucine. jci.orgresearchgate.net |
| Nucleic Acid-Based Methodologies | DNA Sequencing (Sanger, NGS) | Nucleotide sequence of globin genes; identification of mutations. | Confirmation of CTG > CCG mutation in HBB gene for Hemoglobin Santa Ana. tandfonline.com |
| PCR-based assays, MLPA | Detection of specific point mutations, deletions, or duplications. | Used in screening and specific variant detection. childrensmn.org |
Detailed Research Findings
Detailed research findings on hemoglobin variants, including those with Leucine substitutions, highlight the power of these integrated approaches. For instance, the characterization of Hemoglobin Santa Ana [β88(F4)Leu→Pro] involved initial detection by capillary electrophoresis, followed by confirmation of the CTG > CCG mutation in the HBB gene through DNA sequencing. tandfonline.com This variant was also shown to be unstable using isopropanol stability testing. tandfonline.com
Hemoglobin Baylor [α2β281(EF5) Leu replaced by Arg] was characterized by column chromatography and amino acid analysis of tryptic peptides, which determined the specific Leucine to Arginine substitution. nih.gov This variant was reported as somewhat unstable and having high oxygen affinity, demonstrating the link between structural changes and functional consequences. nih.gov
The study of Hemoglobin Abraham Lincoln [β32 (B14) Leucine → Proline] utilized heat denaturation tests, showing significant precipitation of the variant hemoglobin. jci.orgresearchgate.net Peptide mapping and amino acid analysis confirmed the Leucine to Proline substitution. jci.orgresearchgate.net The instability was attributed to the disruption of the normal orientation of the adjacent leucine residue at β31, impairing heme stabilization. jci.orgresearchgate.net
These examples underscore the necessity of combining multiple advanced methodologies to fully characterize hemoglobin variants, elucidating their structural, functional, and genetic basis.
Polymerase Chain Reaction (PCR) Applications
PCR-based techniques are fundamental in the molecular characterization of hemoglobin variants, allowing for the amplification of specific DNA sequences for downstream analysis.
Allele-Specific PCR (e.g., ARMS-PCR)
Allele-Specific PCR, such as the Amplification Refractory Mutation System (ARMS-PCR), is a highly sensitive method used for the detection of known point mutations. This technique utilizes primers specifically designed to anneal only to either the normal or the mutant allele at the site of a known mutation. If the mutation is present, the mutant-specific primer will bind and amplify a product, while the normal-specific primer will not, or vice versa. ARMS-PCR has been successfully applied for the detection of various globin gene mutations nih.govresearchgate.netscialert.net. For example, ARMS-PCR has been used to identify the mutation responsible for hemoglobin Q India (alpha 1-64 Asp-His) nih.gov. The method relies on the principle that a primer with a mismatch at its 3' end, corresponding to the mutation site, will not efficiently amplify the DNA unless the mutation is present researchgate.netscialert.net.
Table 1: Principle of Allele-Specific PCR (ARMS-PCR)
| Primer Type | Template DNA | Outcome | Amplification |
| Mutant-Specific | Mutant Allele | Binding occurs | Yes |
| Mutant-Specific | Normal Allele | Mismatch at 3' end | No (or inefficient) |
| Normal-Specific | Normal Allele | Binding occurs | Yes |
| Normal-Specific | Mutant Allele | Mismatch at 3' end | No (or inefficient) |
Research findings demonstrate the effectiveness of ARMS-PCR in detecting specific beta-globin gene mutations, such as the CD 15 (G→A) mutation, visualized by the presence of a specific mutant band on agarose (B213101) gel electrophoresis researchgate.net. Another study utilized tetra-primer ARMS-PCR (T-ARMS-PCR) for the detection of the Cd 26 (G→A) mutation in the β-globin gene, demonstrating its utility in identifying heterozygous HbE cases scialert.net.
Gap-PCR for Deletions/Duplications
Gap-PCR is a valuable technique for the detection of known large deletions and duplications in globin genes, which are common causes of conditions like alpha-thalassemia nih.govbloodresearch.or.kr. This method involves designing primers that flank the known deletion or duplication breakpoints. In the case of a deletion, primers designed outside the deleted region will produce a smaller or absent product in individuals carrying the deletion compared to those with the normal gene. For duplications, primers within the duplicated region may yield a larger or more abundant product. Gap-PCR is a rapid, simple, and non-radioactive method for identifying such genomic rearrangements nih.gov. It has been used to detect common deletions in the alpha-globin locus, such as the α-3.7 and α-4.2 deletions mdpi.com. While effective for known rearrangements, its limitation lies in requiring prior knowledge of the deletion or duplication breakpoints for primer design nih.gov. Quantitative real-time PCR methods have also been developed to detect alpha-globin copy number variations, offering advantages over conventional Gap-PCR in detecting certain deletions and duplications nih.gov.
Table 2: Principle of Gap-PCR for Deletion Detection
| Primers Designed | Template DNA | Expected Product Size | Indication |
| Flanking Deletion | Normal Allele | Larger Product | Absence of Deletion |
| Flanking Deletion | Deleted Allele | Smaller/Absent Product | Presence of Deletion |
Studies have shown that while conventional Gap-PCR is useful, newer methods like quantitative real-time PCR can identify deletions and duplications not detected by Gap-PCR nih.gov.
Reverse Transcription PCR (RT-PCR) for mRNA Analysis
Reverse Transcription PCR (RT-PCR) is employed to analyze mRNA transcripts of globin genes. This technique involves converting mRNA into complementary DNA (cDNA) using reverse transcriptase, followed by PCR amplification of the cDNA. RT-PCR allows for the investigation of gene expression levels, the presence of abnormal transcripts, and the identification of mutations that affect mRNA processing or stability nih.govnih.govmdpi.com. It is particularly useful for studying variants that may impact mRNA production or stability, contributing to a thalassemia phenotype haematologica.orgpsu.edu. RT-PCR of reticulocyte mRNA followed by direct sequencing has been developed as a rapid approach for molecular characterization of hemoglobin variants nih.govtandfonline.com. This method can selectively amplify specific globin gene transcripts, allowing for the characterization of variants based on the mRNA sequence nih.govtandfonline.com. Studies utilizing RT-PCR have investigated alpha and beta mRNA ratios in individuals with different hemoglobin variants, providing insights into the effect of mutations on mRNA levels nih.gov.
Table 3: Application of RT-PCR in Hemoglobin Variant Analysis
| Analysis Type | Starting Material | Process | Information Gained |
| Gene Expression | Reticulocyte mRNA | RT followed by quantitative PCR | mRNA levels of globin genes |
| Transcript Integrity | Reticulocyte mRNA | RT followed by PCR and sequencing | Presence of abnormal or truncated transcripts |
| Mutation Identification | Reticulocyte mRNA | RT followed by PCR and sequencing | Mutations affecting mRNA sequence |
Research has shown that RT-PCR can reveal reduced levels of mutated beta-globin mRNA in certain hemoglobin variants associated with a beta-thalassemia phenotype, highlighting the impact of mutations on mRNA expression haematologica.orgpsu.edu.
DNA Sequencing Techniques
DNA sequencing provides the ultimate level of detail in characterizing hemoglobin variants by determining the exact nucleotide sequence of globin genes.
Sanger Sequencing for Point Mutation Identification
Sanger sequencing, also known as dideoxy sequencing, has been a gold standard for identifying point mutations and small insertions or deletions in specific gene regions mdpi.comwashington.edu. This method produces highly accurate sequence data for targeted areas, making it suitable for confirming variants suspected by other methods or for analyzing specific exons or introns of globin genes washington.eduresearchgate.net. Sanger sequencing has been widely used to identify point mutations in beta-globin genes responsible for various hemoglobin variants and beta-thalassemia washington.eduarchivesofmedicalscience.com. It allows for the precise identification of nucleotide changes that lead to amino acid substitutions, such as the G->A substitution at codon 56 of the beta-globin gene in Hb J-Meinung or the T->A substitution at codon 113 in Hb Kaohsiung (or New York) nih.govtandfonline.com.
Table 4: Role of Sanger Sequencing in Hemoglobin Variant Characterization
| Application | Target DNA Region | Outcome |
| Confirmation of Variants | Specific Globin Gene Exons/Introns | Precise Nucleotide Sequence |
| Identification of Point Mutations | Specific Globin Gene Regions | Detection of Single Nucleotide Changes |
| Characterization of Small Indels | Specific Globin Gene Regions | Identification of Insertions/Deletions |
Sanger sequencing has been instrumental in confirming the presence of hemoglobin variants and identifying the underlying missense mutations researchgate.netclin-lab-publications.com. Studies have utilized Sanger sequencing to identify novel variants and characterize known mutations in globin genes archivesofmedicalscience.com.
Next-Generation Sequencing (NGS) for Comprehensive Variant Detection
Next-Generation Sequencing (NGS), also known as high-throughput sequencing, has revolutionized the genetic analysis of hemoglobinopathies by enabling the simultaneous sequencing of multiple genes or entire genomic regions mdpi.comnih.govresearchgate.net. This technology offers a comprehensive approach to variant detection, capable of identifying single nucleotide variants (SNVs), small insertions/deletions (indels), and copy number variations (CNVs) across globin gene clusters in a single assay mdpi.comnih.gov. NGS is particularly valuable in identifying rare or novel variants that might be missed by targeted methods nih.govashpublications.org. While NGS offers significant advantages in terms of throughput and comprehensiveness, challenges remain in the detection of certain types of variants like large deletions/duplications and in the analysis of highly homologous globin genes frontiersin.org. Despite these challenges, targeted NGS assays have proven effective in identifying a wide range of mutations and variants in alpha- and beta-globin genes mdpi.comnih.gov.
Table 5: Advantages and Applications of Next-Generation Sequencing (NGS)
| Advantage | Application in Hemoglobinopathy Characterization |
| High Throughput | Simultaneous analysis of multiple globin genes |
| Comprehensive | Detection of SNVs, indels, and CNVs |
| Identification of Novel Variants | Discovery of previously unknown mutations |
| Reduced Turnaround Time | Faster diagnosis compared to sequential methods ashpublications.org |
NGS analysis has led to the identification of numerous variants, including novel ones, in studies screening large cohorts of individuals with suspected hemoglobinopathies nih.gov. It has been shown to be effective in detecting variants that were not identified through conventional methods, particularly in regions with high prevalence of thalassemia ashpublications.org.
Haplotype Analysis of Globin Gene Clusters
Haplotype analysis of globin gene clusters is a fundamental approach for understanding the genetic context of hemoglobin variants and thalassemia mutations. This method involves studying the pattern of genetic markers (polymorphisms) within the globin gene regions on chromosomes. By analyzing these patterns, researchers can infer the evolutionary history of mutations and their spread within populations.
Techniques such as Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) are employed to identify specific restriction endonuclease sites within the beta-globin gene cluster, allowing for the construction of haplotypes. researchgate.net Studies have demonstrated that the association between mutations and RFLP haplotypes is often non-random, with specific haplotypes frequently linked to particular types of mutations.
Haplotype analysis has been instrumental in determining the origin and migration patterns of various hemoglobin disorders. For instance, studies on beta-thalassemia have utilized haplotype analysis to investigate the spectrum of mutations and the prevalence of different haplotypes in diverse populations. researchgate.net Research has shown that certain haplotypes are more common among normal or mutant chromosomes in specific geographic areas. researchgate.net
Furthermore, haplotype analysis can reveal associations between specific haplotypes and the presence of globin gene deletions, such as those found in alpha-thalassemia. ulisboa.pt This genetic context is vital for understanding the inheritance patterns and potential co-occurrence of different hemoglobin abnormalities.
Data from haplotype analysis can be presented in tables showing the frequencies of different haplotypes associated with specific mutations or populations.
| Haplotype | Associated Mutation (Example) | Frequency (Example Population) |
| Haplotype I (+----++) | FSC 8/9 (+G) | 14.55% (Iranian Azeri Turkish) |
| Haplotype IV (-+-++-+) | IVS-I-5 (G>C) | 15.76% (Iranian Azeri Turkish) |
| Haplotype VII (+-----+) | IVS-I-110 (G>A) | 9.1% (Iranian Azeri Turkish) |
Note: Frequencies and associations are examples from specific studies and may vary between populations.
Structural Biology Approaches
Structural biology techniques are essential for determining the three-dimensional architecture of hemoglobin variants, providing insights into how amino acid substitutions or other alterations impact protein structure and function.
X-ray Crystallography for Atomic Resolution Structure Determination
X-ray crystallography is a powerful technique that has been historically pivotal in determining the atomic resolution structures of proteins, including hemoglobin. karlancer.comspringernature.comnih.govnih.gov Pioneering work by scientists like Max Perutz utilized X-ray analysis of hemoglobin crystals to reveal its three-dimensional structure, confirming its tetrameric nature with two alpha and two beta subunits, each containing a heme group. karlancer.comspringernature.com
This method provides highly detailed structural information, allowing researchers to visualize the precise positions of atoms within the protein molecule. karlancer.comspringernature.comresearchgate.net X-ray crystallography has been extensively used to study the structural differences between the oxygenated (R state) and deoxygenated (T state) conformations of hemoglobin, which are crucial for understanding its cooperative oxygen binding. karlancer.comnih.gov
While providing atomic detail, X-ray crystallography typically requires the protein to be in a crystalline form, which may not always perfectly reflect the protein's behavior in solution. researchgate.net
Cryo-Electron Microscopy (Cryo-EM) for Quaternary Structure Analysis
Cryo-Electron Microscopy (Cryo-EM) is another significant structural biology technique used to characterize proteins, offering advantages particularly in studying larger protein complexes and their quaternary structure. dokumen.pubdokumen.pubarchive.org111.68.96 Unlike traditional electron microscopy, Cryo-EM involves rapidly freezing the protein sample in a thin layer of vitreous ice, preserving the protein in a near-native, hydrated state without the need for crystallization. archive.org
For hemoglobin variants, Cryo-EM can provide valuable information about how mutations impact the stability and dynamics of the tetrameric structure and the transitions between different conformational states (e.g., T and R states). researchgate.net It can complement X-ray crystallography by providing insights into the protein's structure in conditions closer to its physiological environment and by capturing different functional states. researchgate.net Studies have utilized Cryo-EM to elucidate the quaternary structural changes in hemoglobin and their effect on subunit dynamics. researchgate.net
Computational and Biophysical Modeling of Leucine Involving Hemoglobin Variants
Molecular Dynamics Simulations for Conformational Changes and Flexibility
For instance, MD simulations have been employed to study hemoglobin variants and their propensity to form methemoglobin (Hb M), a state where the heme iron is oxidized, impairing oxygen binding. In one study investigating alpha chain Hb oxidation, the Hb Kirklareli variant, which involves the substitution of His58 with a Leucine (B10760876), was analyzed using MD simulations. The simulations suggested that the mutation to a nonpolar Leucine increases the dynamics of residues proximal to the heme due to the disruption of His58 interactions with the heme. nih.govbiorxiv.org Residue-wise Root Mean Square Fluctuations (RMSF) analysis in these simulations showed increased fluctuations in certain regions for the Hb Kirklareli variant compared to wild-type hemoglobin, indicating altered flexibility. nih.govbiorxiv.orgscirp.org
MD simulations can also be used to investigate heme dissociation pathways in methemoglobins. Studies on HbA mutants, including the H(E7)L variant (where Histidine at position E7 is replaced by Leucine), have shown that this mutation facilitates heme dissociation by disrupting interactions between the heme iron and the distal Histidine. nih.gov The initial structures for the H(E7)L mutant simulations were prepared without a water molecule bound to the heme iron distally, based on experimental observations that mutating the distal Histidine to apolar residues like Leucine often results in a pentacoordinated heme iron. nih.gov
MD simulations are performed under periodic boundary conditions using various force fields and simulation packages. scirp.orgnih.gov Analysis of parameters like Root Mean Square Deviation (RMSD) and RMSF from these simulations helps quantify structural changes and regional flexibility. nih.govbiorxiv.orgscirp.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Ligand Interactions
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for investigating chemical reactions and interactions at the catalytic sites of complex molecular systems, including protein-ligand interactions in hemoglobin variants. These methods treat the chemically active region (e.g., the heme group and interacting residues) with the more accurate but computationally expensive QM methods, while the rest of the protein and solvent are treated with faster MM methods. researchgate.netresearchgate.net
QM/MM approaches are particularly useful for studying the electronic structure changes and bond dynamics that occur during ligand binding or dissociation in hemoglobin. For example, QM/MM calculations have been used to investigate the interaction between hydrogen sulfide (B99878) (H2S) and the heme pocket of hemoglobin, including variants where residues in the "phenyl cage," such as Phenylalanine, are replaced by Leucine. researchgate.net These studies can reveal how Leucine substitutions in the vicinity of the heme affect the binding affinity and the mechanism of ligand interactions.
QM/MM calculations can also provide insights into the redox properties of hemoglobin variants. In the study of alpha chain Hb oxidation, QM/MM calculations, in conjunction with MD simulations, were used to determine Marcus electron transfer (ET) parameters, reorganization energies, and redox potentials for Hb variants, including those involving Leucine substitutions. nih.govbiorxiv.org These calculations can help explain why certain mutations lead to increased methemoglobin formation by stabilizing the oxidized ferric state of the heme iron. nih.govbiorxiv.org
QM/MM methods allow for accurate descriptions of interactions and reactions that are not well-represented by classical force fields alone. researchgate.netresearchgate.net They have been applied to study various biological processes, including enzymatic catalysis and protein-protein interactions. researchgate.net
Protein Structure Prediction Algorithms (e.g., Garnier Osguthorpe Robson (GOR) method)
Protein structure prediction algorithms, such as the Garnier Osguthorpe Robson (GOR) method, are used to predict the secondary structure of a protein based on its amino acid sequence. latticescipub.comnih.govijsrm.netpsu.edugersteinlab.org While these methods primarily focus on predicting alpha helices, beta sheets, and random coils, they can provide initial insights into how amino acid substitutions, including those involving Leucine, might impact the local structural elements of hemoglobin.
The GOR method is based on information theory and considers the propensity of individual amino acids and pairs of amino acids to be in a particular secondary structure conformation. latticescipub.comnih.govijsrm.netpsu.edugersteinlab.org By analyzing the amino acid sequence of a hemoglobin variant, including the position of a Leucine substitution, GOR and similar methods can predict changes in the percentages of different secondary structure elements. latticescipub.comijsrm.netpsu.edu
In Silico Mutagenesis and Predictive Functional Analysis
In silico mutagenesis involves computationally introducing amino acid changes into a protein sequence or structure to predict the potential impact of these mutations on protein function and stability. This approach is particularly valuable for studying hemoglobin variants, including those involving Leucine substitutions, to assess their likely effects without performing extensive experimental work for every possible variant. scirp.orgarxiv.org
Tools for in silico mutagenesis can predict whether a mutation is likely to be deleterious or benign based on factors such as sequence conservation, the physicochemical properties of the substituted amino acid, and the predicted impact on protein structure and stability. arxiv.orgresearchgate.net For example, computational analyses have been used to predict the potential impact of variants in the alpha-globin gene, including substitutions involving Leucine, on the likelihood of developing alpha-thalassemia. researchgate.net In the case of the Hb Quong Sze variant (Leu126Pro in the alpha2-globin gene), computational analyses predicted that this variant is deleterious. nih.gov
Predictive functional analysis tools can assess the impact of mutations on various protein properties, such as stability, folding, and interactions with other molecules. arxiv.org By analyzing Leucine substitutions in hemoglobin within this framework, researchers can gain insights into how these changes might affect oxygen binding affinity, subunit interactions, or the propensity for aggregation. researchgate.net In silico analysis is generally faster and less expensive than experimental methods, making it efficient for screening and prioritizing variants for further investigation. scirp.org
Research Paradigms and Future Directions in Leucine Hemoglobin Variant Studies
Advancing Fundamental Understanding of Structure-Function Relationships in Hemoglobin
Research into hemoglobin variants involving leucine (B10760876) substitutions provides critical insights into the intricate relationship between hemoglobin's three-dimensional structure and its biological function, particularly oxygen binding and transport. Amino acid substitutions, including those involving leucine, can impact the tertiary structure of individual globin chains and the quaternary structure of the hemoglobin tetramer (α2β2 in adult hemoglobin). oncohemakey.com The location and nature of the substituted amino acid determine its effect on hemoglobin structure by potentially altering the packing of amino acid side chains, disrupting helical structures, or affecting intersubunit contacts. oncohemakey.comdynamed.com
Advanced techniques such as X-ray crystallography and molecular dynamics simulations are essential for determining the precise structural consequences of these substitutions at high resolution. nih.govnih.gov By comparing the structures and functional properties of leucine variants with normal hemoglobin (HbA), researchers can deduce the specific roles of leucine residues in maintaining stability, regulating oxygen affinity, and facilitating allosteric transitions. Nuclear Magnetic Resonance (NMR) studies have also been used to investigate tertiary and quaternary structural modifications in hemoglobin variants. nih.gov
Elucidating Novel Molecular Mechanisms of Hemoglobinopathy Pathophysiology
Studies on hemoglobin variants involving leucine are instrumental in unraveling the diverse molecular mechanisms underlying hemoglobinopathies. Point mutations leading to single amino acid substitutions are the most common cause of structural hemoglobin variants. oncohemakey.comascls.orgascls.org These substitutions can result in a range of effects, including altered oxygen affinity, reduced solubility, or decreased stability, leading to premature destruction of red blood cells (hemolytic anemia) or impaired oxygen delivery to tissues. dynamed.com
Unstable hemoglobin variants, such as Hemoglobin Abraham Lincoln (β32 Leu → Pro), are prone to denaturation and precipitation within erythrocytes, forming Heinz bodies. dynamed.comresearchgate.netjci.orgnih.gov This process can damage the red blood cell membrane and lead to chronic hemolytic anemia. The substitution of leucine, a hydrophobic residue, with proline, which introduces a kink in the polypeptide chain, can significantly disrupt the local protein structure and stability. researchgate.netjci.orgnih.govascls.org
Conversely, variants like Hemoglobin Chesapeake (α92 Arg → Leu) exhibit increased oxygen affinity, meaning hemoglobin binds oxygen more tightly and releases it less readily to tissues. mdpi.comnih.gov This can lead to tissue hypoxia, stimulating increased red blood cell production (erythrocytosis) as a compensatory mechanism. mdpi.com Understanding how specific leucine substitutions at different positions within the globin chains or at subunit interfaces lead to these distinct functional abnormalities is crucial for deciphering the complex genotype-phenotype correlations observed in hemoglobinopathies. oncohemakey.com
Research also explores how these variants interact with other genetic factors or environmental influences to modify disease severity. The pathophysiology of compound heterozygotes involving a structural hemoglobin variant and a thalassemia mutation, for example, can be complex and requires detailed molecular analysis. ascls.orgascls.org
Implications for Rational Design of Hemoglobin-Based Therapeutics and Oxygen Carriers (Preclinical Research)
Understanding the structural and functional consequences of amino acid substitutions in hemoglobin variants, including those involving leucine, has direct implications for the rational design of hemoglobin-based therapeutics and oxygen carriers (HBOCs). HBOCs are being developed as potential alternatives to red blood cell transfusions, offering advantages such as longer shelf life and universal compatibility. researchgate.net
However, the development of safe and effective HBOCs has been challenged by issues related to the stability, oxygen affinity, and potential toxicity of acellular hemoglobin. researchgate.netscience.gov Studies on natural hemoglobin variants provide valuable lessons for engineering modified hemoglobins (B146990) with desired properties. For example, understanding how leucine substitutions affect oxygen affinity (as seen in Hb Chesapeake) or stability (as seen in Hb Abraham Lincoln) can inform strategies to modulate these properties in engineered HBOCs. dynamed.comresearchgate.netjci.orgnih.govmdpi.comnih.gov
Preclinical research involves modifying hemoglobin molecules through techniques like crosslinking, polymerization, or encapsulation to improve their stability, reduce extravasation, and optimize oxygen delivery characteristics. researchgate.net Insights gained from studying the impact of specific amino acid changes, such as the introduction of a proline residue disrupting structure, can guide the selection of modification sites and strategies to enhance the functional attributes and safety profile of HBOCs. dynamed.comresearchgate.netjci.orgnih.gov Furthermore, research into stabilizing unstable hemoglobin variants has led to the discovery of proteins like alpha-hemoglobin stabilizing protein (AHSP), which could potentially be leveraged in therapeutic approaches. mdpi.com
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Variant Research
The integration of multi-omics data is becoming increasingly important in gaining a comprehensive understanding of hemoglobinopathies, including those caused by leucine variants. nih.govresearchgate.netfrontiersin.org Genomics provides information about the underlying genetic mutations in the globin genes. oncohemakey.comascls.orgmdpi.com Proteomics, through techniques like mass spectrometry, allows for the identification and quantification of different hemoglobin variants and other proteins in red blood cells, revealing the direct consequences of genetic mutations at the protein level and potentially identifying protein interactions affected by the variant. thermofisher.comnih.govresearchgate.netfrontiersin.org Metabolomics can provide insights into the metabolic alterations in erythrocytes caused by the presence of abnormal hemoglobin, such as changes in energy metabolism or oxidative stress markers. nih.govresearchgate.netfrontiersin.org
Integrating these different layers of "omics" data can help researchers to:
Establish more precise genotype-phenotype correlations by linking genetic mutations to protein structure/function and downstream metabolic effects. mdpi.comresearchgate.net
Identify modifier genes or pathways that influence the clinical severity of hemoglobinopathies caused by specific variants. nih.govresearchgate.net
Discover novel biomarkers for diagnosis, prognosis, and monitoring of disease progression. mdpi.comnih.govresearchgate.net
Gain a systems-level understanding of how leucine-containing hemoglobin variants impact cellular processes within red blood cells.
Bioinformatics tools and computational frameworks are essential for integrating and analyzing the large and complex datasets generated by multi-omics studies. mdpi.comfrontiersin.org This integrated approach holds promise for a more holistic understanding of the molecular complexities of hemoglobinopathies and for the development of personalized medicine strategies. nih.govresearchgate.net
Open Questions and Emerging Research Avenues in Hemoglobin Biology
Despite significant progress, several open questions and emerging research avenues remain in the study of hemoglobin variants, particularly those involving leucine:
Predicting Phenotype from Genotype: While many common variants have well-established genotype-phenotype correlations, predicting the clinical outcome of newly discovered or rare leucine-containing variants remains challenging. Further research is needed to develop sophisticated computational models that can accurately predict the functional and clinical impact of specific amino acid substitutions based on their location and the nature of the change.
Role of Post-Translational Modifications: The interplay between amino acid substitutions and post-translational modifications (PTMs) in influencing hemoglobin structure, function, and stability is not fully understood. Research is needed to investigate how leucine substitutions might affect or be affected by PTMs and how this contributes to pathophysiology.
Interaction with Cellular Environment: Hemoglobin functions within the complex environment of the red blood cell. More research is needed to understand how leucine variants interact with other cellular components, such as the red blood cell membrane or enzymes involved in oxidative defense, and how these interactions contribute to disease mechanisms.
Therapeutic Targeting of Specific Variants: The development of variant-specific therapies is an emerging area. Research could focus on designing small molecules or protein-based therapies that specifically target the structural or functional defects caused by particular leucine substitutions.
Gene Editing and Therapy: Advances in gene editing technologies like CRISPR/Cas9 offer potential for correcting the underlying genetic mutations causing hemoglobinopathies. mdpi.comnih.gov Research is ongoing to develop safe and efficient gene therapy strategies for a wider range of hemoglobin disorders, which could eventually be applied to variants involving leucine.
High-Throughput Characterization: With the increasing number of identified hemoglobin variants, there is a need for high-throughput methods to rapidly characterize their biochemical and functional properties. Developing automated platforms that can assess the stability, oxygen affinity, and other relevant parameters of multiple variants simultaneously would accelerate research.
These research avenues, driven by technological advancements and a deeper appreciation of the molecular intricacies of hemoglobin, hold the key to improving diagnosis, prognosis, and ultimately, treatment for individuals affected by hemoglobin variants involving leucine.
Q & A
Q. How can researchers optimize protocols for Hb Leu crystallography to resolve structural ambiguities?
- Methodological Answer :
- Use cryo-cooling (100 K) to minimize radiation damage during X-ray diffraction.
- Employ molecular replacement with wild-type Hb (PDB: 1HHO) as a phasing model.
- Validate electron density maps with omit maps to confirm Leu placement .
Literature & Data Synthesis
Q. What systematic review strategies ensure comprehensive coverage of Hb Leu research across heterogeneous datasets?
- Methodological Answer :
- Use PRISMA frameworks to structure searches across PubMed, EMBASE, and Scopus with MeSH terms (e.g., “this compound” OR “Hb Leu” AND “Mutation”).
- Extract data into standardized tables (e.g., variant name, methodology, clinical severity) for meta-analysis .
- Assess study quality via Newcastle-Ottawa Scale for bias risk .
Q. How can researchers reconcile discrepancies between published Hb Leu allele frequencies and local cohort data?
- Methodological Answer :
- Perform Hardy-Weinberg equilibrium tests to identify genotyping errors.
- Use spatial regression models to evaluate environmental or ethnic confounding factors .
- Publish negative findings in repositories like Zenodo to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
